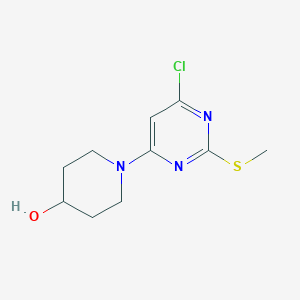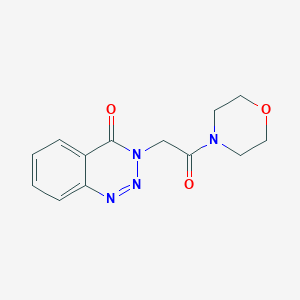
1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol is a useful research compound. Its molecular formula is C10H14ClN3OS and its molecular weight is 259.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Electronic Properties in Anticonvulsants
1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-ol, a compound structurally related to certain anticonvulsant drugs, has been studied for its crystal structures. The research by Georges et al. (1989) on related compounds indicates a marked delocalization of the piperidine nitrogen lone pair towards the middle heterocycle and a critical orientation for the piperidine-like group. This understanding of structural and electronic properties is crucial in the development of anticonvulsant medications (Georges, Vercauteren, Evrard, & Durant, 1989).
Domino Reactions in Heterocyclic Chemistry
Erkin and Ramsh (2014) explored the reaction of a similar compound, 3-methyl-1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-4-[(phenylimino)methyl]-1H-pyrazol-5-ol, with heterocyclic CH acids. This study is significant in understanding the chemical behavior and potential applications in synthesizing novel heterocyclic compounds (Erkin & Ramsh, 2014).
Optimization in Chemical Synthesis
Research on optimizing reactions involving similar molecules has been conducted by Chmielowiec, Leś, and Szelejewski (2004). They focused on the condensation reactions of 2-(methylsulfanyl)pyrimidin-4(3H)-one with 4-(methylamino)piperidine, yielding high yields and providing insights into efficient synthesis processes (Chmielowiec, Leś, & Szelejewski, 2004).
Antibacterial Activity in Piperidine Derivatives
Merugu, Ramesh, and Sreenivasulu (2010) investigated the antibacterial activity of piperidine containing pyrimidine imines and thiazolidinones. This research highlights the potential of such compounds in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Properties
IUPAC Name |
1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3OS/c1-16-10-12-8(11)6-9(13-10)14-4-2-7(15)3-5-14/h6-7,15H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJGLPHLJLUIOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)N2CCC(CC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Methyl-2-(methylthio)-8H-pyrido-[2,3-d]pyrimidin-7-one](/img/structure/B2362991.png)
![7-Chloro-N-(2-phenylethyl)-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2362993.png)


![2-Fluoro-N-[(1-methylimidazol-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2362997.png)
![2-[(1E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-ylidene}methyl]-N,N'-bis(2-chlorophenyl)propanediamide](/img/structure/B2362998.png)

![2-(4-methylphenylsulfonamido)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2363000.png)

![2-Phenyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]butan-1-one](/img/structure/B2363007.png)




